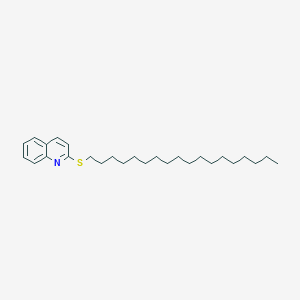
2-Phenyl-2-(o-tolyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(o-tolyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms This specific compound is characterized by the presence of a phenyl group and an o-tolyl group attached to the dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(o-tolyl)-1,3-dioxolane typically involves the reaction of benzaldehyde with o-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-2-(o-tolyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Phenyl-2-(o-tolyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be developed into therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 2-Phenyl-2-(o-tolyl)-1,3-dioxolane exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involve interactions with other chemical species, leading to the formation of new bonds and the generation of reaction products.
Comparación Con Compuestos Similares
2-Phenyl-1,3-dioxolane: Lacks the o-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(o-Tolyl)-1,3-dioxolane: Lacks the phenyl group, which may affect its reactivity and stability.
1,3-Dioxolane: The simplest member of the dioxolane family, used as a solvent and in various chemical reactions.
Uniqueness: 2-Phenyl-2-(o-tolyl)-1,3-dioxolane is unique due to the presence of both phenyl and o-tolyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and make it suitable for specialized applications in synthesis and research.
Propiedades
Número CAS |
24109-94-2 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)16(17-11-12-18-16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
Clave InChI |
FPDVOUSXXMREAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(OCCO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)





![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)



